molecular formula C12H11N3S3 B7517053 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole

Cat. No. B7517053
M. Wt: 293.4 g/mol
InChI Key: JKFYSPRFTLMRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, also known as DTTZ, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DTTZ is a thiazole derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can inhibit the activity of COX-2 and PKC, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can reduce inflammation, inhibit tumor growth, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its ability to inhibit the activity of COX-2 and PKC, which are important targets for drug development. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to be relatively non-toxic, making it a potentially safe compound for use in animal studies. However, one limitation of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole. One area of focus is the development of new drugs based on the structure of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, which could have potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole and how it interacts with various enzymes and signaling pathways. Finally, studies are needed to investigate the potential use of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole involves several steps, including the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridine. This intermediate is then reacted with methyl iodide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methylpyridine, which is subsequently reacted with thiourea to form 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole.

Scientific Research Applications

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs, as 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S3/c1-2-4-13-10(3-1)11-15-9(7-17-11)8-18-12-14-5-6-16-12/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYSPRFTLMRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC2=CSC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole

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